2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid
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Overview
Description
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a piperidine ring, making it a versatile reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative through the reaction of 3-methylpiperidine with an appropriate acylating agent.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using reagents like hydrogen peroxide.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions, although these are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Selectfluor: Used for electrophilic fluorination.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe due to its unique chemical properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The fluorine atom and piperidine ring can also participate in various interactions, enhancing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine atom and piperidine ring, making it less versatile in certain reactions.
3-Fluoro-5-[(2-methyl-1-piperidinyl)carbonyl]phenylboronic acid: Similar structure but with different substituents on the piperidine ring.
Uniqueness
2-Fluoro-5-(3-methyl-1-piperidinylcarbonyl)phenylboronic acid is unique due to the presence of the fluorine atom and piperidine ring, which enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .
Properties
Molecular Formula |
C13H17BFNO3 |
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Molecular Weight |
265.09 g/mol |
IUPAC Name |
[2-fluoro-5-(3-methylpiperidine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BFNO3/c1-9-3-2-6-16(8-9)13(17)10-4-5-12(15)11(7-10)14(18)19/h4-5,7,9,18-19H,2-3,6,8H2,1H3 |
InChI Key |
VDTRTQZWPBEQKH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N2CCCC(C2)C)F)(O)O |
Origin of Product |
United States |
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